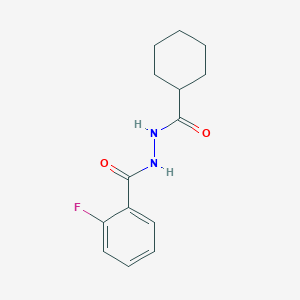![molecular formula C15H20BrN3O2 B12172788 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide](/img/structure/B12172788.png)
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a bromo-methylphenyl moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable isocyanate or carbamoyl chloride under controlled conditions.
Attachment of the bromo-methylphenyl moiety: This can be accomplished through nucleophilic substitution reactions, where a bromo-methylphenyl halide reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromo-methylphenyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the bromo-methylphenyl site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various nucleophiles into the molecule.
Scientific Research Applications
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It finds use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide involves its interaction with specific molecular targets. The bromo-methylphenyl moiety may bind to active sites on enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(2-Chloro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- 1-{[(2-Fluoro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- 1-{[(2-Iodo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
Uniqueness
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different pharmacological and chemical profiles.
Properties
Molecular Formula |
C15H20BrN3O2 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
1-[2-(2-bromo-4-methylanilino)-2-oxoethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C15H20BrN3O2/c1-10-5-6-12(11(16)8-10)18-14(20)9-19-7-3-2-4-13(19)15(17)21/h5-6,8,13H,2-4,7,9H2,1H3,(H2,17,21)(H,18,20) |
InChI Key |
HKHWASDGIDMPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12172711.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172717.png)
![(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12172723.png)
![(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12172728.png)
![N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12172729.png)

![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12172742.png)
![7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12172754.png)

![1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12172765.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172771.png)
![4-[(1H-indol-1-ylacetyl)amino]butanoic acid](/img/structure/B12172783.png)
![3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172789.png)

